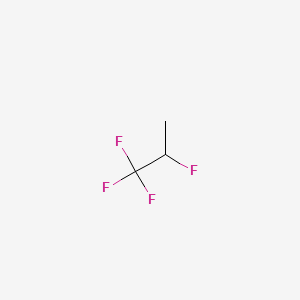

1,1,1,2-Tetrafluoropropane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,1,1,2-tetrafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4F4/c1-2(4)3(5,6)7/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INEMUVRCEAELBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90503373 | |

| Record name | 1,1,1,2-Tetrafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90503373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

421-48-7 | |

| Record name | 1,1,1,2-Tetrafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90503373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,2-Tetrafluoropropane (FC-254eb) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis Pathways and Catalytic Mechanisms for 1,1,1,2-Tetrafluoropropane (HFC-254eb)

An In-Depth Technical Whitepaper for Chemical Synthesis and Drug Development Professionals

Executive Briefing

1,1,1,2-Tetrafluoropropane (CAS: 421-48-7), commonly designated as HFC-254eb , is a highly fluorinated aliphatic hydrocarbon. While historically viewed as a deep-hydrogenation byproduct in the industrial manufacturing of hydrofluoroolefins (HFOs) like HFO-1234yf, HFC-254eb has garnered independent interest. Its unique thermophysical properties, low toxicity profile, and non-flammability make it a valuable specialty propellant, a specialized refrigerant blend component, and a critical intermediate in advanced organofluorine drug development [LookChem[1]]().

This whitepaper dissects the mechanistic pathways for the targeted synthesis of HFC-254eb, focusing on catalytic causality, thermodynamic control, and self-validating experimental protocols.

Physicochemical Profiling

Understanding the baseline properties of HFC-254eb is essential for designing cryogenic trapping and distillation protocols during synthesis.

| Parameter | Value |

| Chemical Name | This compound |

| CAS Registry Number | 421-48-7 |

| Molecular Formula | C₃H₄F₄ (CF₃-CHF-CH₃) |

| Molecular Weight | 116.06 g/mol |

| Boiling Point | ~4.44 °C (Estimate) |

| Vapor Pressure | 2540 mmHg at 25 °C |

| Density | 1.2584 g/cm³ (Estimate) |

| Global Warming Potential (GWP) | 1,430 |

Data aggregated from standardized chemical inventories 1 and patent literature 2.

Mechanistic Dynamics: The Synthesis Pathways

The synthesis of HFC-254eb is fundamentally an exercise in controlling hydrogen addition or halogen elimination. We explore the two most viable pathways, emphasizing the causality behind catalyst selection.

Pathway A: Catalytic Deep Hydrogenation of HFO-1234yf

The most efficient route to high-purity HFC-254eb is the targeted deep hydrogenation of 2,3,3,3-tetrafluoropropene (HFO-1234yf). In standard industrial processes, HFO-1234yf is produced via the hydrogen-assisted dehydrochlorination (HaDHC) of 1,1,1,2-tetrafluoro-2-chloropropane (HCFC-244bb).

The Causality of Catalyst Architecture: To push the reaction past the olefin stage (HFO-1234yf) and fully saturate the carbon-carbon double bond to yield HFC-254eb, the catalyst architecture must promote hydrogen spillover . Research demonstrates that using unalloyed Palladium nanoparticles supported on nanoscale Magnesium Fluoride (Pd/nano-MgF₂) results in large Pd ensembles (Pd₆, Pd₇, Pd₈ clusters). These large clusters efficiently dissociate H₂ gas and spill the chemisorbed hydrogen species over the catalyst support. This abundance of reactive hydrogen aggressively attacks the -C=C- double bond of the intermediate HFO-1234yf, driving selectivity toward HFC-254eb up to 82% 3. Conversely, single-atom Pd sites (achieved via Pd-Ag alloying) suppress this spillover, halting the reaction at the olefin.

Pathway B: Direct Hydrogenolysis of HCFC-244bb

Alternatively, HFC-254eb can be synthesized via the direct hydrogenolysis of the C-Cl bond in HCFC-244bb (CF₃-CFCl-CH₃). Because the C-Cl bond dissociation energy is significantly lower than that of the C-F bonds, a mild reductive environment (using Pd/C or Pd/Al₂O₃) selectively replaces the chlorine atom with a hydrogen atom, yielding CF₃-CHF-CH₃ directly without forming an olefinic intermediate.

Figure 1: Reaction network from HCFC-244bb to HFC-254eb via direct and intermediate pathways.

Quantitative Synthesis Data

The table below summarizes the critical relationship between catalyst dispersion states and product selectivity, proving that large Pd ensembles are mandatory for targeted HFC-254eb synthesis [NIH/PMC[4]]().

| Catalyst System | Pd Dispersion State | Intermediate Conversion | Selectivity: HFO-1234yf | Selectivity: HFC-254eb |

| Pd/nano-MgF₂ | Large Ensembles (Pd₆-Pd₈) | > 95% | ~ 2% | 82% |

| Pd-Ag/nano-MgF₂ (co) | Partial Alloy / Mixed | ~ 80% | 62% | 31% |

| Pd-Ag/nano-MgF₂ (P) | Isolated Single Atoms | ~ 60% | 82% | 13% |

Reaction Conditions: H₂/Precursor ratio = 1:1, contact time = 8 s, atmospheric pressure, 270 °C.

Experimental Protocol: Continuous-Flow Synthesis

To ensure scientific integrity, the following protocol represents a self-validating system for the synthesis of HFC-254eb via the deep hydrogenation of HFO-1234yf. The workflow integrates synthesis, real-time monitoring, and product isolation.

Step 1: Catalyst Preparation (Pd/nano-MgF₂)

-

Synthesize the nanoscale MgF₂ support via a fluorolytic sol-gel method to ensure a high surface area.

-

Impregnate the MgF₂ support with an aqueous solution of Palladium(II) nitrate (Pd(NO₃)₂). Target a 1.0 wt% Pd loading.

-

Dry the impregnated catalyst at 110 °C for 12 hours, followed by calcination in air at 400 °C for 4 hours.

-

Validation: Prior to use, reduce the catalyst in situ under a 10% H₂/Ar flow at 300 °C for 2 hours. XRD analysis should confirm the presence of large Pd crystalline ensembles.

Step 2: Reactor Setup and Execution

-

Load 2.0 g of the activated Pd/nano-MgF₂ catalyst into a continuous-flow, fixed-bed tubular Monel reactor (internal diameter: 10 mm).

-

Purge the system with ultra-high-purity Argon to remove residual oxygen.

-

Heat the catalytic bed to the optimal thermodynamic temperature of 270 °C .

-

Introduce the feed gas mixture: HFO-1234yf and H₂ at a strict 1:1 molar ratio. Maintain a gas hourly space velocity (GHSV) that allows for an 8-second contact time.

Step 3: Isolation and Quality Control (Self-Validation)

-

Route the reactor effluent through a chilled condenser and into a cryogenic trap maintained at -78 °C (dry ice/acetone bath) to liquefy the HFC-254eb (Boiling point: 4.44 °C).

-

Validation: Continuously sample the non-condensable tail gas using an inline Gas Chromatograph equipped with a Mass Spectrometer (GC-MS) and a Flame Ionization Detector (FID).

-

The system validates itself: A drop in HFC-254eb yield coupled with a spike in HFO-1234yf indicates catalyst poisoning or a failure in hydrogen spillover dynamics, requiring immediate recalibration of the H₂ feed.

Figure 2: Experimental workflow for the continuous-flow synthesis and isolation of HFC-254eb.

Conclusion

The synthesis of this compound (HFC-254eb) requires precise thermodynamic and catalytic control. By deliberately utilizing unalloyed Pd/nano-MgF₂ catalysts, chemists can exploit hydrogen spillover from large palladium clusters to drive the deep hydrogenation of fluorinated olefins. Adhering to the continuous-flow protocols and cryogenic isolation methods outlined above ensures high-yield, high-purity recovery of this critical fluorocarbon.

References

-

LookChem. "this compound CAS 421-48-7 Basic Information and Chemical Properties." LookChem Chemical Database. Available at:[Link]

-

National Institutes of Health / Nature Communications. "Hydrogen-assisted dehydrochlorination of 1,1,1,2-tetrafluoro-2-chloropropane to 2,3,3,3-tetrafluoropropene over Pd-Ag/nano-MgF2 with optimized Pd isolated sites." PMC / Nature Communications. Available at:[Link]

-

European Patent Office. "STABILIZED FLUOROOLEFIN COMPOSITIONS AND METHODS FOR THEIR PRODUCTION, STORAGE AND USAGE (EP 4122997 A)." EPO Patent Database. Available at:[Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. data.epo.org [data.epo.org]

- 3. Hydrogen-assisted dehydrochlorination of 1,1,1,2-tetrafluoro-2-chloropropane to 2,3,3,3-tetrafluoropropene over Pd-Ag/nano-MgF2 with optimized Pd isolated sites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydrogen-assisted dehydrochlorination of 1,1,1,2-tetrafluoro-2-chloropropane to 2,3,3,3-tetrafluoropropene over Pd-Ag/nano-MgF2 with optimized Pd isolated sites - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical properties of 1,1,1,2-Tetrafluoropropane

An In-depth Technical Guide to the Physicochemical Properties of 1,1,1,2-Tetrafluoropropane (HFC-254eb)

Abstract

This compound, also known by its refrigerant designation HFC-254eb, is a hydrofluorocarbon with the chemical formula C₃H₄F₄. As industries pivot towards fluids with lower global warming potential (GWP), understanding the fundamental physicochemical properties of alternative compounds like HFC-254eb is paramount for assessing their viability in applications ranging from refrigeration and aerosol propellants to specialized solvents.[1] This guide synthesizes the available technical data for HFC-254eb (CAS: 421-48-7), providing a core reference for its molecular characteristics, thermodynamic and transport properties, stability, and safety profile. It is critical to distinguish HFC-254eb from the more extensively studied 1,1,1,2-Tetrafluoroethane (HFC-134a), as these compounds possess distinct properties. This document focuses exclusively on the propane derivative, highlighting both established data and areas where further experimental characterization is needed.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all physicochemical analysis. HFC-254eb is a saturated three-carbon alkane substituted with four fluorine atoms.

-

IUPAC Name: this compound

-

CAS Number: 421-48-7[2]

-

Synonyms: HFC-254eb, FC-254eb[2]

-

Molecular Formula: C₃H₄F₄[3]

-

SMILES: CC(C(F)(F)F)F[3]

-

InChI: InChI=1/C3H4F4/c1-2(4)3(5,6)7/h2H,1H3[3]

The asymmetric substitution pattern, with a trifluoromethyl group (-CF₃) and a single fluorine atom on adjacent carbons, results in a chiral center at the second carbon. This chirality may be a consideration in specialized applications, although its impact on bulk physical properties is typically negligible. The high degree of fluorination significantly influences the compound's polarity, intermolecular forces, and overall stability.[3]

Core Physicochemical Properties

The available data for HFC-254eb, including a mix of experimental and estimated values, are summarized below. For professionals in drug development, properties like vapor pressure and solubility are critical for formulation (e.g., as a propellant in metered-dose inhalers) and manufacturing processes.

| Property | Value | Source(s) | Notes |

| Molecular Weight | 116.06 g/mol | [1][2][3][4][5] | Calculated from atomic weights. |

| Physical State | Colorless gas | [3] | At standard temperature and pressure. |

| Boiling Point | ~0 to 4.44 °C (273.15 to 277.59 K) | [1][5][6] | Values are estimates or from patent data. |

| Density | 1.157 - 1.258 g/cm³ | [1][4][5][7] | Likely liquid density near boiling point. |

| Vapor Pressure | ~2540 mmHg (3.34 atm; 338.6 kPa) @ 25 °C | [1][4][7] | Indicates high volatility. |

| Refractive Index | 1.261 - 1.277 | [1][4][5] | Estimated values. |

| Solubility | Data not available | [1][7] | Expected to be low in water. |

Thermodynamic & Transport Phenomena

A comprehensive dataset for thermodynamic and transport properties is essential for process modeling, equipment design, and safety analysis. For HFC-254eb, this dataset is not yet complete in publicly available literature.

Phase Behavior and Vapor Pressure

The boiling point of HFC-254eb is near 0°C, and it possesses a high vapor pressure at ambient temperatures, classifying it as a volatile substance.[1][6] This property is fundamental to its application as a refrigerant or aerosol propellant, as it allows for a phase change from liquid to gas within a practical operating window.[1]

Transport Properties: Viscosity and Thermal Conductivity

No experimentally determined data for the viscosity or thermal conductivity of pure HFC-254eb were identified in the surveyed literature.

From a practical standpoint, this represents a significant data gap.

-

Viscosity: This property is a measure of a fluid's resistance to flow. For scientists developing aerosol formulations, viscosity data is crucial for predicting spray characteristics, droplet size, and device performance. In refrigeration, it directly impacts pressure drop in piping and the power required for pumping.

-

Thermal Conductivity: This property defines a material's ability to conduct heat. For any application involving heat exchange, such as a condenser or evaporator in a refrigeration cycle, this is a critical design parameter that influences the overall energy efficiency of the system.

Given the lack of data, researchers must rely on predictive models or conduct their own experimental measurements, as detailed in Section 5.0.

Chemical Stability, Reactivity, and Safety

Stability and Incompatible Materials

The presence of strong carbon-fluorine bonds generally imparts high thermal and chemical stability to HFC-254eb.[3] However, like other hydrofluorocarbons, it is incompatible with certain reactive materials:

-

Alkali and Alkaline Earth Metals: (e.g., sodium, potassium, magnesium)

-

Finely Powdered Metals: (e.g., aluminum, zinc)

-

Strong Bases and Oxidizing Agents

Contact with these substances can lead to vigorous or explosive reactions.

Safety and Hazard Profile

HFC-254eb is classified as a Flammable Gas (Category 2) under the Globally Harmonized System (GHS).[2][7] This is a critical distinction from many other HFCs (like HFC-134a) which are non-flammable, and it dictates stringent handling and storage protocols.

-

GHS Hazard Statements: H221 (Flammable gas)[2]

-

Precautionary Measures: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking. In case of a leaking gas fire, do not extinguish unless the leak can be stopped safely. Store in a well-ventilated place.[7]

As a gas heavier than air, it can displace oxygen in confined spaces, posing an asphyxiation risk.

Standard Experimental Methodologies

To address the existing data gaps for HFC-254eb, standard experimental protocols must be employed. The following sections describe self-validating, authoritative methods for determining key physicochemical properties.

Protocol: Vapor Pressure Determination by Static Method

Causality: The vapor pressure of a substance is a fundamental thermodynamic property representing the pressure exerted by its vapor in thermodynamic equilibrium with its condensed phase at a given temperature. The static method is a direct measurement of this equilibrium and is chosen for its high accuracy with pure substances.

Methodology:

-

Sample Preparation: A high-purity sample of HFC-254eb (>99.5%) is obtained. The sample is subjected to several freeze-pump-thaw cycles to remove any dissolved non-condensable gases (e.g., air), which would otherwise contribute to the total pressure and introduce error.

-

Apparatus Setup: The degassed sample is introduced into a thermostatted equilibrium cell of a known volume, connected to a high-precision pressure transducer (e.g., a capacitance diaphragm gauge) and a temperature sensor (e.g., a platinum resistance thermometer). The apparatus must be certified to be leak-free under vacuum and at the expected pressures.

-

Thermal Equilibration: The equilibrium cell is submerged in a constant-temperature liquid bath. The temperature of the bath is precisely controlled and allowed to stabilize for a sufficient period (typically 30-60 minutes) to ensure the entire sample has reached thermal equilibrium.

-

Pressure Measurement: Once both temperature and pressure readings are stable (i.e., no change within the sensor's resolution for several minutes), the values are recorded.

-

Data Acquisition: The process is repeated at various temperature setpoints to generate a vapor pressure curve over the desired range.

-

Data Validation: The resulting data are fitted to a standard vapor pressure equation, such as the Antoine or Wagner equation. The quality of the fit (e.g., R² value) and the deviation of the data points from the fitted curve serve as an internal validation of the experimental precision.

Environmental Profile

The primary driver for investigating new HFCs is their environmental impact, specifically their potential to contribute to global warming.

-

Ozone Depletion Potential (ODP): As HFC-254eb contains no chlorine or bromine, its ODP is zero.

-

Global Atmospheric Lifetime: The atmospheric lifetime is a key factor in determining GWP. HFC-254eb has a calculated global atmospheric lifetime of 2.25 years.[8] This relatively short lifetime, compared to older HFCs like HFC-134a (14 years), suggests a lower GWP.[4]

-

Radiative Efficiency: The radiative efficiency, a measure of how effectively a molecule absorbs infrared radiation, is reported as 0.189 W m⁻² ppb⁻¹.[8]

While a definitive GWP value from a source like the Intergovernmental Panel on Climate Change (IPCC) was not found for HFC-254eb, its short atmospheric lifetime strongly indicates it would be significantly lower than that of HFC-134a (GWP = 1430), making it a more environmentally favorable compound from a climate perspective.[4][8]

Conclusion

This compound (HFC-254eb) is a flammable, volatile hydrofluorocarbon with potential applications as a low-GWP fluid. This guide provides a consolidated overview of its known physicochemical properties, drawing from available safety data sheets, chemical databases, and patent literature. While fundamental identifiers and some basic physical properties are established, there is a pronounced lack of comprehensive, experimentally-verified data, particularly for its thermodynamic (vapor pressure curve, critical properties) and transport (viscosity, thermal conductivity) properties. For researchers and developers considering HFC-254eb for novel applications, the information and standard protocols presented here serve as a foundational resource and a guide for the necessary empirical characterization required to advance its use.

References

-

LookChem. Cas 421-48-7,this compound. Available from: [Link]

-

PubChem. This compound (FC-254eb) | C3H4F4 | CID 12583891. Available from: [Link]

-

Goddard Space Flight Center. HFC-254eb. Available from: [Link]

- Naranjo-Mendoza, C. et al. (2011). Hydrogen fluoride-hfc-254eb azeotrope and its uses. U.S. Patent No. US20110101264A1.

-

Wikipedia. 1,1,1,2-Tetrafluoroethane. Available from: [Link]

Sources

- 1. Cas 421-48-7,this compound | lookchem [lookchem.com]

- 2. This compound (FC-254eb) | C3H4F4 | CID 12583891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 421-48-7: this compound | CymitQuimica [cymitquimica.com]

- 4. wap.guidechem.com [wap.guidechem.com]

- 5. This compound CAS#: 421-48-7 [m.chemicalbook.com]

- 6. US20110101264A1 - Hydrogen fluoride-hfc-254eb azeotrope and its uses - Google Patents [patents.google.com]

- 7. echemi.com [echemi.com]

- 8. csl.noaa.gov [csl.noaa.gov]

Spectroscopic Analysis of 1,1,1,2-Tetrafluoropropane (HFC-254eb): A Comprehensive Guide to Structural Characterization and Atmospheric Monitoring

Target Audience: Researchers, Analytical Chemists, and Drug/Chemical Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary & Mechanistic Grounding

1,1,1,2-Tetrafluoropropane (HFC-254eb; CF₃-CHF-CH₃) is a saturated hydrofluorocarbon that has garnered significant attention in both environmental science and industrial catalysis. While it is evaluated as a potential tropodegradable halocarbon and refrigerant alternative[1], it is most frequently encountered as a critical byproduct in the synthesis of next-generation hydrofluoroolefins (HFOs).

Specifically, during the hydrogen-assisted dehydrochlorination (HaDHC) of 1,1,1,2-tetrafluoro-2-chloropropane (HCFC-244bb) to the low-global-warming-potential (GWP) refrigerant 2,3,3,3-tetrafluoropropene (HFO-1234yf), over-hydrogenation on metal catalysts (such as Pd-Ag/nano-MgF₂) leads to the formation of HFC-254eb[2]. Understanding the exact spectroscopic signature of HFC-254eb is paramount for quantifying catalyst selectivity, monitoring atmospheric degradation, and ensuring the purity of commercial HFO-1234yf streams.

Catalytic pathway showing HFC-254eb formation via deep hydrogenation of HFO-1234yf.

Multinuclear NMR Spectroscopy: Elucidating Spin-Spin Causality

The structural validation of HFC-254eb relies heavily on ¹⁹F and ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. As a Senior Application Scientist, it is crucial to look beyond mere chemical shifts and understand the causality of the spin-spin coupling networks induced by the molecule's stereocenter at C2.

The Causality of the Splitting Patterns

HFC-254eb features three distinct carbon environments: a terminal trifluoromethyl group (-CF₃), a chiral fluorinated methine (-CHF-), and a terminal methyl group (-CH₃).

-

The -CF₃ Group (C1): Because of free rotation around the C1-C2 bond at standard temperatures, the three fluorine atoms are chemically equivalent. However, they are magnetically coupled to both the vicinal fluorine atom on C2 (³J_FF) and the vicinal proton on C2 (³J_HF). This dual coupling typically resolves the ¹⁹F signal of the -CF₃ group into a distinct doublet of doublets (dd) .

-

The -CHF- Group (C2): The single fluorine atom on the chiral center experiences complex heteronuclear and homonuclear coupling. It is split by the geminal proton (²J_HF), the adjacent -CF₃ group (³J_FF), and the adjacent -CH₃ protons (³J_HF), resulting in a highly complex multiplet (m) .

-

The -CH₃ Group (C3): In the ¹H spectrum, the methyl protons are split by the vicinal proton on C2 (³J_HH) and the vicinal fluorine on C2 (³J_HF), appearing as a doublet of doublets (dd) .

To ensure absolute quantitative accuracy during catalyst screening, an internal standard such as Hexafluorobenzene (C₆F₆) or Trifluorotoluene (PhCF₃) must be utilized in a closed capillary[3].

Table 1: Summary of Representative NMR Spectral Assignments

| Nucleus | Functional Group | Multiplicity | Primary Coupling Causality | Expected Coupling Constants |

| ¹⁹F | -CF₃ (C1) | Doublet of doublets (dd) | Vicinal F (C2), Vicinal H (C2) | ³J_FF ≈ 10-15 Hz, ³J_HF ≈ 8-12 Hz |

| ¹⁹F | -CHF- (C2) | Complex Multiplet (m) | Geminal H, Vicinal CF₃, Vicinal CH₃ | ²J_HF ≈ 45-50 Hz, ³J_FF, ³J_HF |

| ¹H | -CHF- (C2) | Complex Multiplet (m) | Geminal F, Vicinal CH₃, Vicinal CF₃ | ²J_HF ≈ 45-50 Hz, ³J_HH ≈ 6-8 Hz |

| ¹H | -CH₃ (C3) | Doublet of doublets (dd) | Vicinal H (C2), Vicinal F (C2) | ³J_HH ≈ 6-8 Hz, ³J_HF ≈ 15-20 Hz |

Vibrational Spectroscopy & Atmospheric Implications

Infrared (IR) spectroscopy of HFC-254eb is not merely a structural identification tool; it is the direct physical basis for calculating the molecule's Global Warming Potential (GWP).

The Causality of Radiative Forcing

HFC-254eb exhibits intense absorption bands in the 1000–1300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the C-F bonds[4]. This specific spectral region aligns perfectly with the Earth's "atmospheric window"—a range where naturally occurring gases (like H₂O and CO₂) do not strongly absorb infrared radiation. Because HFC-254eb absorbs outgoing thermal radiation in this transparent window, it possesses a high Radiative Efficiency (RE) of 0.189 W m⁻² ppb⁻¹ [5].

Conversely, the C-H stretching modes (~2900–3000 cm⁻¹) are weaker IR absorbers but represent the primary site for atmospheric degradation via hydroxyl radical (•OH) attack, dictating its global atmospheric lifetime of approximately 2.25 years [5].

Table 2: Atmospheric and Vibrational Metrics

| Metric | Value / Range | Causality / Significance |

| Global Atmospheric Lifetime | 2.25 years | Governed by •OH radical hydrogen-abstraction in the troposphere. |

| Radiative Efficiency (RE) | 0.189 W m⁻² ppb⁻¹ | Driven by intense C-F bond absorption in the atmospheric window. |

| C-F Stretching Modes | 1000 – 1300 cm⁻¹ | Primary driver of the molecule's infrared radiative forcing. |

| C-H Stretching Modes | 2900 – 3000 cm⁻¹ | Weak IR absorber; primary site of chemical instability. |

Experimental Protocol: Self-Validating Spectroscopic Workflow

To ensure high-fidelity data, the analytical workflow must be a self-validating system. The following step-by-step methodology details the isolation and characterization of HFC-254eb from a mixed catalytic effluent stream.

Self-validating spectroscopic workflow for the isolation and characterization of HFC-254eb.

Step-by-Step Methodology

Phase 1: Sample Isolation and Separation

-

Cryogenic Trapping: Route the gaseous effluent from the catalytic reactor (e.g., Pd-Ag/nano-MgF₂ bed) through a stainless-steel trap submerged in liquid nitrogen (-196 °C) to condense all fluorinated organics.

-

GC Separation: Inject the condensed mixture into a Gas Chromatograph (GC) equipped with a high-resolution porous polymer capillary column (e.g., PoraBOND Q). Program the oven with a slow temperature ramp (e.g., 40 °C hold for 5 mins, then 5 °C/min to 150 °C) to resolve HFC-254eb from its parent olefin, HFO-1234yf.

Phase 2: In Situ FTIR Analysis 3. Light-Pipe Transfer: Route the GC eluent directly into an in-line FTIR gas cell (light pipe) heated to 150 °C to prevent condensation. 4. Spectral Acquisition: Acquire IR spectra continuously at a resolution of 4 cm⁻¹. Integrate the C-F stretching region (1000–1300 cm⁻¹) to confirm the saturated nature of the byproduct (absence of the C=C stretch at ~1650 cm⁻¹ found in HFO-1234yf).

Phase 3: Multinuclear NMR Preparation and Acquisition 5. Solvent Matrix Preparation: Condense the purified HFC-254eb fraction into a pre-chilled J. Young NMR tube containing 0.4 mL of deuterated benzene (C₆D₆) or cyclohexane (C₆D₁₂)[3]. Causality note: These solvents are chosen because they lack fluorine, preventing any background interference in the ¹⁹F spectrum. 6. Internal Calibration: Insert a sealed capillary containing a known concentration of Hexafluorobenzene (C₆F₆) into the NMR tube to serve as an external quantitative reference[3]. 7. Data Acquisition: Acquire ¹⁹F{¹H} (proton-decoupled), standard ¹⁹F, and ¹H NMR spectra at 298 K. Process the Free Induction Decay (FID) with appropriate line broadening (e.g., 0.3 Hz) to accurately resolve the complex multiplet splittings of the -CHF- group.

References

-

Hydrogen-assisted dehydrochlorination of 1,1,1,2-tetrafluoro-2-chloropropane to 2,3,3,3-tetrafluoropropene over Pd-Ag/nano-MgF2 with optimized Pd isolated sites Source: Nature Communications (via NIH/PMC) 2

-

Summary of Abundances, Lifetimes, ODPs, REs, GWPs, and GTPs Source: NOAA Chemical Sciences Laboratory 5

-

Supporting Information: Activation of pentafluoropropane isomers at a nanoscopic aluminum chlorofluoride Source: Beilstein Journals 3

-

Selection of optimal fluid for refrigeration cycles Source: SciSpace 4

-

New Chemical Alternative for Ozone-depleting Substances: HFC-236ea (Cross-reference for halocarbon metrics) Source: EPA 1

Sources

- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 2. Hydrogen-assisted dehydrochlorination of 1,1,1,2-tetrafluoro-2-chloropropane to 2,3,3,3-tetrafluoropropene over Pd-Ag/nano-MgF2 with optimized Pd isolated sites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. scispace.com [scispace.com]

- 5. csl.noaa.gov [csl.noaa.gov]

Quantum Chemical Calculations for 1,1,1,2-Tetrafluoropropane (HFC-254eb): A Comprehensive Technical Guide

Executive Summary

As the pharmaceutical and chemical industries pivot toward environmentally sustainable propellants and refrigerants, understanding the molecular behavior of hydrofluorocarbons (HFCs) has become paramount. 1,1,1,2-Tetrafluoropropane (HFC-254eb; CAS: 421-48-7) is a critical compound, acting both as a subject of atmospheric degradation studies and as a key byproduct in the synthesis of next-generation hydrofluoroolefins (HFOs) [1].

This whitepaper provides an in-depth, authoritative guide to the quantum chemical methodologies used to profile HFC-254eb. Designed for researchers, computational chemists, and drug development professionals (particularly those formulating metered-dose inhalers), this guide bridges fundamental ab initio theory with applied thermodynamic and kinetic modeling.

The Molecular Landscape of HFC-254eb

HFC-254eb (

For drug development professionals, HFC-254eb is of particular interest as an impurity profile component in medical propellants. Regulatory agencies (FDA/EMA) require rigorous Environmental Risk Assessments (ERAs) for propellants, necessitating precise computational models of how these trace impurities degrade into persistent environmental pollutants like Trifluoroacetic Acid (TFA) [2].

Quantum Chemical Methodologies: Causality and Selection

To establish a self-validating computational system, the selection of basis sets and theoretical frameworks must be explicitly justified.

Geometry Optimization and Electron Correlation

Standard Hartree-Fock (HF) methods fail to capture the dynamic electron correlation inherent in the dense electron clouds of the C-F bonds. Therefore, Møller–Plesset perturbation theory at the second order (MP2) is employed for geometry optimization. Specifically, the MP2(full)/6-31G(d) level of theory ensures that all core electrons are correlated, providing highly accurate bond lengths and dihedral angles for the fluorinated backbone [1].

Thermochemical Energy Evaluation

To achieve "chemical accuracy" (error margin of

-

The Causality: Running a highly correlated method like QCISD(T) with a massive basis set is computationally prohibitive. G2MP2 circumvents this by performing a series of lower-level calculations (e.g., MP2, MP4) with varying basis sets and extrapolating the results to approximate a high-level calculation.

-

Isodesmic Reactions: To further cancel out systematic errors in electronic energy calculations, isodesmic reactions (where the number and types of chemical bonds are conserved between reactants and products) are constructed.

Fig 1: Ab initio computational workflow for HFC-254eb thermochemistry.

Quantitative Data Synthesis

Using the G2MP2 composite method combined with isodesmic working reactions, the foundational thermodynamic properties of this compound have been rigorously established in the literature [1].

Table 1: Calculated Thermodynamic Properties of HFC-254eb

| Property | Value | Computational Level | Methodology |

| Enthalpy of Formation ( | -221.57 kcal/mol | G2MP2 | Isodesmic Reaction Scheme |

| Entropy ( | System-dependent | HF/6-31G(d) | Statistical Mechanics |

| Heat Capacity ( | System-dependent | HF/6-31G(d) | Vibrational Frequencies |

Note: Entropy and Heat Capacity are derived directly from the unscaled harmonic vibrational frequencies obtained at the HF/6-31G(d) level.

Experimental & Computational Protocol: Step-by-Step Workflow

To ensure reproducibility and trustworthiness, the following self-validating protocol outlines the exact workflow for computing the thermochemical profile of HFC-254eb.

Step 1: Conformational Sampling

-

Action: Generate all possible rotamers of HFC-254eb by rotating around the

and -

Validation: Ensure the lowest-energy conformer is identified to prevent calculating properties for a metastable state.

Step 2: Geometry Optimization

-

Action: Submit the lowest-energy conformer to an ab initio optimization using the MP2(full)/6-31G(d) level of theory.

-

Validation: Monitor the convergence criteria (Maximum Force, RMS Force, Maximum Displacement, RMS Displacement). All four must fall below the default threshold (e.g.,

atomic units).

Step 3: Vibrational Frequency Analysis

-

Action: Run a frequency calculation at the HF/6-31G(d) level on the optimized geometry.

-

Validation: Verify that there are zero imaginary frequencies . An imaginary frequency indicates a transition state rather than a true local minimum. Extract the Zero-Point Energy (ZPE).

Step 4: High-Level Energy Evaluation (G2MP2)

-

Action: Execute the G2MP2 composite job. The software will automatically run the sequence of MP2, MP4, and QCISD(T) approximations.

-

Validation: Extract the final

(electronic energy at 0 K) from the output file.

Step 5: Isodesmic Reaction Formulation

-

Action: Construct an isodesmic reaction. For example:

. -

Validation: Calculate the

using the G2MP2 energies. Use known experimental

Catalytic Pathways: HFC-254eb as a Byproduct

In industrial chemistry, HFC-254eb frequently appears as a deep-hydrogenation byproduct during the synthesis of the low-global-warming-potential (GWP) refrigerant HFO-1234yf from HCFC-244bb over Pd-Ag catalysts [3].

Quantum chemical calculations (specifically DFT modeling of the catalyst surface) reveal the causality behind this byproduct formation. Computations show that isolated Pd sites favor the targeted dehydrochlorination (yielding HFO-1234yf), whereas large Pd ensembles facilitate the formation of dissociated hydrogen species that lead to the over-reduction of the intermediate, yielding HFC-254eb [3].

Fig 2: Catalytic pathway showing HFC-254eb formation as a deep-hydrogenation byproduct.

Atmospheric Degradation Kinetics

For environmental compliance, understanding how HFC-254eb breaks down in the troposphere is essential. The primary degradation sink is the hydrogen abstraction reaction initiated by hydroxyl (

Quantum chemical transition state (TS) modeling—typically utilizing DFT functionals like M06-2X combined with large basis sets like 6-311++G(d,p)—allows researchers to calculate the activation energy barrier (

References

-

Zhu, L., Bozzelli, J. W., & Kardos, L. M. (2007). Thermodynamic Properties (ΔHf(298), S(298), and Cp(T) (300 ≤ T ≤ 1500)) of Fluorinated Propanes. The Journal of Physical Chemistry A. ACS Publications. URL: [Link]

-

Umweltbundesamt (German Environment Agency). (2020). Persistent degradation products of halogenated refrigerants and blowing agents in the environment. URL: [Link]

-

Nature Communications / PMC. (2023). Hydrogen-assisted dehydrochlorination of 1,1,1,2-tetrafluoro-2-chloropropane to 2,3,3,3-tetrafluoropropene over Pd-Ag/nano-MgF2 with optimized Pd isolated sites. National Center for Biotechnology Information. URL: [Link]

Molecular Architecture and Bonding Dynamics of 1,1,1,2-Tetrafluoropropane (HFC-254eb): A Comprehensive Mechanistic Guide

Executive Summary

1,1,1,2-Tetrafluoropropane, commonly designated as HFC-254eb, is a hydrofluorocarbon characterized by the chemical formula

Molecular Architecture and Conformational Topography

The molecular framework of HFC-254eb consists of a three-carbon aliphatic chain with a highly asymmetric distribution of electron density. The molecule is structured with a terminal trifluoromethyl group (

The Causality of Conformational Stability

In fluorinated propanes, the spatial arrangement of atoms is heavily dictated by internal rotational barriers around the

Why does this occur?

This stabilization is driven by the gauche effect , a stereoelectronic phenomenon where hyperconjugative electron donation occurs from the bonding

Thermodynamic Profiling and Bonding Energetics

Accurate thermodynamic data is essential for predicting the behavior of HFC-254eb in catalytic environments. Because standard density functional theory (DFT) can sometimes struggle with the high electronegativity of multiple fluorine atoms, high-level composite methods are required.

Using the G2(MP2) composite calculation method combined with isodesmic reactions, the standard enthalpy of formation (

Table 1: Physicochemical and Thermodynamic Properties of HFC-254eb

| Property | Value | Method / Source |

| Molecular Weight | 116.06 g/mol | Computed[1] |

| Boiling Point | ~4.44 °C | Experimental Estimate[4] |

| Enthalpy of Formation ( | -221.57 kcal/mol | G2(MP2) Ab Initio[3] |

| Global Warming Potential (GWP) | 1,430 | IPCC Assessment[4] |

Vibrational Spectroscopy and Radiative Efficiency

The infrared (IR) absorption profile of HFC-254eb is dominated by the highly polar

Table 2: Key Vibrational Frequencies (FTIR)

| Band Center ( | Band Strength ( | Vibrational Mode Assignment |

| ~477 | 9.4 | C-F deformation / skeletal bending[5] |

| ~544 | 12.3 | C-F asymmetric deformation[5] |

| 1000 - 1300 | High Intensity | C-F stretching ( |

Standardized Experimental & Computational Workflows

To ensure scientific integrity and reproducibility, the following protocols outline self-validating systems for analyzing the structure and bonding of HFC-254eb.

Protocol 1: Computational Structural Optimization (Self-Validating)

-

Initial Geometry Construction: Build the 3D molecular model of

using a standard molecular builder. -

Conformational Search: Systematically rotate the

and -

Geometry Optimization: Optimize the lowest-energy conformer using the HF/6-31G(d) basis set.

-

Frequency Validation (Critical Step): Run a vibrational frequency calculation at the HF/6-31G(d) level. Self-Validation: The absence of imaginary (negative) frequencies confirms that the optimized geometry is a true local minimum, not a transition state[3].

-

Single-Point Energy Evaluation: Apply the MP2(full)/6-31G(d) level of theory to the optimized geometry to accurately capture electron correlation effects[3].

-

Thermodynamic Derivation: Calculate

using a balanced isodesmic reaction against well-characterized reference molecules (e.g., ethane and fluoroethane).

Fig 1. Self-validating computational workflow for thermodynamic profiling of HFC-254eb.

Protocol 2: Gas-Phase FTIR Spectroscopic Validation

-

Sample Purification: Purify HFC-254eb gas (>99.9% purity) via three consecutive freeze-pump-thaw cycles on a high-vacuum Schlenk line to eliminate non-condensable atmospheric gases.

-

Cell Preparation: Evacuate a 10-cm pathlength gas cell equipped with KBr windows to

Torr to establish an absolute zero baseline. -

Sample Introduction: Introduce HFC-254eb vapor into the cell at a strictly controlled pressure (5-10 Torr), monitored via a capacitance manometer to prevent pressure broadening of the spectral lines.

-

Spectral Acquisition: Acquire the spectrum from 400 to 4000

using an FTIR spectrometer at 1 -

Data Correlation: Overlay the experimental absorption bands with the computationally derived harmonic frequencies (scaled by an empirical factor of ~0.89 for HF/6-31G(d)) to validate the molecular geometry.

Industrial Reactivity: Dehydrofluorination Pathways

Beyond its thermodynamic properties, HFC-254eb is highly valued as an intermediate in the synthesis of HFO-1234yf (

The transformation relies on catalytic dehydrofluorination. When HFC-254eb is passed over a Lewis acidic catalyst (such as fluorinated alumina or nickel phosphide), the catalyst surface coordinates with the highly electronegative fluorine atom on the

Fig 2. Catalytic dehydrofluorination pathway converting HFC-254eb to HFO-1234yf.

References

-

PubChem Compound Summary for CID 12583891, this compound. National Center for Biotechnology Information (NIH).[Link]

-

This compound (CAS 421-48-7) Basic Information. LookChem.[Link]

-

Thermodynamic Properties (

, - US8147709B2 - Compositions comprising 3,3,3-trifluoropropyne (HFC-245eb / HFC-254eb).

Sources

The Evolution of Fluorinated Propanes: From Industrial Synthesis to Advanced Therapeutics

As a Senior Application Scientist navigating the intersection of halogen chemistry and pharmaceutical engineering, I view the historical development of fluorinated propanes not merely as a timeline of chemical substitutions, but as a masterclass in applied thermodynamics. The transition from ozone-depleting chlorofluorocarbons (CFCs) to hydrofluoroalkanes (HFAs)—specifically fluorinated propanes like HFA-227ea (heptafluoropropane) and perfluoropropane (C3F8)—required a fundamental redesign of aerosol physics, catalytic synthesis, and clinical delivery systems.

This whitepaper synthesizes the historical trajectory, chemical manufacturing workflows, and clinical applications of fluorinated propanes, providing a self-validating technical framework for drug development professionals.

Historical Context: The Ozone Crisis and the HFA Revolution

The initial era of medical aerosols and industrial refrigerants was dominated by CFCs (e.g., CFC-11, CFC-12) due to their chemical inertness and ideal vapor pressures[1]. However, the 1974 Molina-Rowland hypothesis identified that the UV-catalyzed homolytic cleavage of carbon-chlorine bonds in the stratosphere was actively depleting the ozone layer[1]. This culminated in the 1987 Montreal Protocol, mandating a global phase-out of CFCs[1].

The pharmaceutical industry faced an existential crisis for pressurized metered-dose inhalers (pMDIs). In response, the International Pharmaceutical Aerosol Consortium for Toxicity Testing (IPACT) was formed. IPACT I (1989) evaluated HFA-134a (a fluorinated ethane), while IPACT II (1990) focused on HFA-227ea, a fluorinated propane[2]. HFA-227ea emerged as a superior candidate for complex formulations because its lack of chlorine eliminated its ozone depletion potential (ODP), while its three-carbon backbone provided unique thermodynamic advantages over shorter-chain HFAs[3].

Physicochemical Properties & Causality in Propellant Selection

In formulation science, the selection of a propellant is dictated by its boiling point, vapor pressure, and liquid density. Fluorinated propanes were engineered to mimic the thermodynamic profile of CFCs without the environmental toxicity.

Causality in Formulation: HFA-227ea (-16.5 °C) possesses a significantly higher boiling point than HFA-134a (-26.1 °C)[4]. This property is critical: it allows manufacturers to utilize both cold-filling and pressure-filling techniques, minimizing capital expenditure on new manufacturing lines[4]. Furthermore, HFA-227ea has a higher liquid density (1.41 g/cm³) that closely matches the density of suspended micronized drug particles, drastically reducing the rate of creaming or sedimentation and ensuring dose uniformity over the product's shelf life[4].

Quantitative Comparison of Medical Propellants & Gases

| Propellant / Gas | Chemical Formula | Boiling Point (°C) | Vapor Pressure @ 20°C (bar) | ODP | GWP (100-yr) |

| CFC-12 (Legacy) | CCl₂F₂ | -29.8 | 5.7 | 1.0 | 10,900 |

| HFA-134a | CF₃CH₂F | -26.1 | 5.7 | 0 | 1,430 |

| HFA-227ea | CF₃CHFCF₃ | -16.5 | 3.9 | 0 | 3,220 |

| C3F8 (Surgical) | CF₃CF₂CF₃ | -36.7 | 7.7 | 0 | ~8,830 |

(Data synthesized from EPA and pharmaceutical regulatory archives[2],[5])

Chemical Synthesis: Catalytic Fluorination Workflows

The commercial synthesis of fluorinated propanes (such as HFA-227ea or HFC-245fa) relies on the gas-phase catalytic fluorination of chlorinated precursors using anhydrous hydrogen fluoride (HF).

Mechanistic Causality: Antimony pentachloride (SbCl₅) is frequently selected as the fluorination catalyst. As a strong Lewis acid, SbCl₅ facilitates the rapid, sequential exchange of chlorine for fluorine atoms on the carbon backbone. When supported on activated carbon, it provides a high surface area for gas-phase reactions, preventing catalyst degradation and volatilization at elevated reactor temperatures[6].

Caption: Catalytic gas-phase synthesis pathway of fluorinated propanes.

Step-by-Step Methodology: Gas-Phase Synthesis of HFA-227ea

Self-Validating Protocol: Yields must be verified via in-line Gas Chromatography-Mass Spectrometry (GC-MS).

-

Precursor Vaporization: Feed 1,1,1,3,3-pentachloropropane into a vaporization chamber at 150 °C. Introduce anhydrous HF at a molar ratio of 1:10 (Precursor:HF) to drive the equilibrium toward complete fluorination.

-

Catalyst Activation: Pass the gas mixture over a fixed-bed reactor containing activated carbon impregnated with SbCl₅. Maintain the reactor temperature strictly between 200 °C and 250 °C. Validation: Temperature drops indicate catalyst deactivation; monitor continuously.

-

Halogen Exchange: The Lewis acid catalyst strips chlorine atoms, allowing nucleophilic attack by fluoride ions. The primary byproduct is hydrogen chloride (HCl) gas[6].

-

Distillation and Purification: Route the effluent through a fractional distillation column to separate the lighter HCl gas. Scrub the remaining mixture with an alkaline solution (NaOH) to neutralize residual HF, yielding high-purity (>99.9%) HFA-227ea. Validation: GC-MS must confirm moisture content is <10 ppm to meet pharmaceutical grade specifications[3].

Pharmaceutical Engineering: pMDI Formulation

Transitioning to HFA-227ea required novel surfactant systems and co-solvents, as traditional CFC surfactants (like sorbitan trioleate) are insoluble in HFAs[1].

Caption: Pressure filling formulation workflow for HFA-227ea metered-dose inhalers.

Step-by-Step Methodology: Pressure Filling of HFA-227ea pMDIs

-

API Preparation: Micronize the active pharmaceutical ingredient (API) using a fluid energy mill to achieve a respirable particle size distribution of 1–5 μm[1].

-

Concentrate Formulation: In a stainless-steel compounding vessel, dissolve the surfactant (e.g., oleic acid) in anhydrous ethanol. Disperse the micronized API into this mixture under high-shear homogenization to prevent agglomeration[1].

-

Canister Filling & Crimping: Dispense the API concentrate into aluminum canisters. Immediately place a metering valve over the canister opening and crimp it to form a hermetic seal.

-

Propellant Injection: Inject pharmaceutical-grade HFA-227ea through the valve stem under high pressure (approx. 50-60 bar). Causality: Pressure filling is preferred over cold filling for moisture-sensitive drugs, as it prevents atmospheric condensation from entering the chilled canisters[4].

-

Quality Control (Self-Validation): Submerge canisters in a 55 °C water bath for 3 minutes to test for micro-leaks (observed as bubbles). Validate the aerodynamic particle size distribution using a Next Generation Impactor (NGI).

Clinical & Diagnostic Applications of Perfluoropropane (C3F8)

Beyond propellants, fully fluorinated propanes like perfluoropropane (C3F8) have revolutionized surgical and diagnostic medicine.

Vitreoretinal Surgery: In the treatment of complex retinal detachments and giant retinal tears, C3F8 gas is injected directly into the vitreous cavity[7],[8]. Causality: Because C3F8 is a dense, fully fluorinated molecule, it exhibits extremely low solubility in aqueous humor and blood. This thermodynamic insolubility drives nitrogen and oxygen from the surrounding tissue into the gas bubble, causing it to expand and provide a prolonged physical tamponade (up to 6 weeks) against the retina. This mechanical pressure is critical for allowing chorioretinal adhesion to heal[9].

Diagnostic Ultrasound: Perfluoropropane is also encapsulated within heat-denatured human albumin to create microbubbles (e.g., for hysterosalpingo-contrast sonography, or HyCoSy)[10]. The high density and low solubility of C3F8 prevent the microbubbles from rapidly collapsing in the bloodstream, providing highly echogenic, long-lasting contrast for evaluating fallopian tube patency[10].

Environmental Imperatives: The Kigali Amendment

While fluorinated propanes solved the ozone depletion crisis, their dense carbon-fluorine bonds absorb infrared radiation highly efficiently, resulting in a massive Global Warming Potential (GWP). HFA-227ea has a GWP of 3,220 (compared to CO₂ at 1)[2].

In 2016, the Kigali Amendment to the Montreal Protocol mandated an 80-85% phase-down of high-GWP HFCs by the 2040s[2]. The industry is now actively researching next-generation propellants, such as Hydrofluoroolefins (HFOs, e.g., HFO-1234ze), which contain carbon-carbon double bonds that rapidly degrade in the troposphere, reducing their GWP to less than 1.

References

- The Evolution of Medical Aerosol Propellant: A Historical Perspective, fluorined-chemicals.com,

- Characteristics, supply and use of the hydrofluorocarbons HFA 227 and HFA 134a for medical aerosols, ResearchG

- A new era for pMDI propellants, Pharmaceutical Technology,

- Smart inhalation – Happy people: HFA Propellants for Medical Sprays, Camida,

- Process for the production of fluorinated propanes (DE69909860T2)

- Visual Loss Following Intraocular Gas Injection, Deutsches Ärztebl

- Efficacy and safety of perfluoropropane human albumin microsphere use in hysterosalpingo-contrast sonography, AME Publishing Company,

- Physical Property Data on Fluorinated Propanes and Butanes as CFC and HCFC Altern

- Perfluorocarbon Liquid: Its Applic

- Treatment of early giant retinal tears with perfluoropropane, MedNexus,

Sources

- 1. fluorined-chemicals.com [fluorined-chemicals.com]

- 2. A new era for pMDI propellants - Pharmaceutical Technology [pharmaceutical-technology.com]

- 3. camida.com [camida.com]

- 4. researchgate.net [researchgate.net]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. DE69909860T2 - Process for the production of fluorinated propanes - Google Patents [patents.google.com]

- 7. Perfluorocarbon Liquid: Its Application in Vitreoretinal Surgery and Related Ocular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mednexus.org [mednexus.org]

- 9. Visual Loss Following Intraocular Gas Injection (08.02.2008) [di.aerzteblatt.de]

- 10. cdn.amegroups.cn [cdn.amegroups.cn]

Technical Whitepaper: Characterization, Synthesis Dynamics, and Identifiers of 1,1,1,2-Tetrafluoropropane (HFC-254eb)

Executive Summary

As the fluorochemical and pharmaceutical industries transition toward ultra-low Global Warming Potential (GWP) compounds, understanding the exact thermodynamic and catalytic behavior of intermediate hydrofluorocarbons is critical. 1,1,1,2-Tetrafluoropropane , commonly designated as HFC-254eb , is an aliphatic fluorinated hydrocarbon that plays a dual role in modern chemical engineering: it is evaluated as a low-toxicity aerosol propellant for pharmaceutical applications[1], and it acts as a critical over-hydrogenation byproduct in the synthesis of next-generation refrigerants like 2,3,3,3-tetrafluoropropene (HFO-1234yf)[2].

As a Senior Application Scientist, I have structured this guide to move beyond basic nomenclature. We will analyze the causality behind HFC-254eb's formation, detail self-validating experimental protocols for its catalytic monitoring, and outline the azeotropic distillation required for its separation.

Chemical Identity & Core Nomenclature

Accurate identification is the foundation of regulatory compliance and chemical tracking. HFC-254eb is characterized by four fluorine atoms attached to a three-carbon propane backbone, heavily influencing its electron density and vapor pressure[3].

Table 1: Nomenclature & Core Identifiers

| Descriptor | Value |

| IUPAC Name | This compound |

| Common Synonyms | HFC-254eb, FC-254eb |

| CAS Registry Number | 421-48-7[1][3] |

| PubChem CID | 12583891[4] |

| Molecular Formula | C₃H₄F₄[4] |

| SMILES | CC(C(F)(F)F)F[4] |

| InChIKey | INEMUVRCEAELBK-UHFFFAOYSA-N[4] |

Physicochemical Properties & Safety Profile

HFC-254eb is a colorless, volatile gas at standard room temperature. Its low boiling point and high vapor pressure make it thermodynamically suitable for aerosol propellant formulations, particularly in Metered-Dose Inhalers (MDIs) where kinetic energy is required to generate respirable plumes[1]. Furthermore, it exhibits a highly favorable atmospheric profile with a global atmospheric lifetime of just 2.25 years and a minimal GWP of 2.25[5].

Table 2: Physicochemical & Hazard Profile

| Property / Hazard | Value / Classification |

| Molecular Weight | 116.06 g/mol [1] |

| Boiling Point | ~4.44 °C (Estimate)[1] |

| Vapor Pressure | 2540 mmHg at 25 °C[1] |

| Density | 1.2584 g/cm³ (Estimate)[1] |

| GHS Hazard Statements | H221 (Flammable gas), H280 (Liquefied gas), H315 (Skin Irrit.), H319 (Eye Irrit.), H335, H336 (STOT SE 3)[6] |

Mechanistic Role in Fluorochemical Synthesis (HFO-1234yf)

In the industrial synthesis of the ultra-low GWP refrigerant HFO-1234yf, HFC-254eb frequently emerges as a problematic over-hydrogenation byproduct[2][7]. The process relies on the hydrogen-assisted dehydrochlorination (HaDHC) of 1,1,1,2-tetrafluoro-2-chloropropane (HCFC-244bb).

The Causality of Byproduct Formation: Catalyst architecture dictates the reaction pathway. When using a Pd-Ag/nano-MgF₂ catalyst, isolated Pd single atoms (Pd-F sites) selectively catalyze the dehydrochlorination to yield the target olefin (HFO-1234yf). Conversely, large Pd ensembles (Pd₆-Pd₈ clusters) act as hydrogen reservoirs. These clusters promote aggressive H₂ spillover, which thermodynamically attacks the newly formed C=C double bond, driving deep hydrogenation and yielding HFC-254eb[2].

Catalytic divergence in HCFC-244bb processing leading to HFO-1234yf or HFC-254eb.

Experimental Protocol: Catalytic Synthesis Evaluation

To optimize the synthesis of HFO-1234yf and suppress HFC-254eb, researchers must employ a self-validating continuous-flow reactor setup.

Objective: Evaluate the selectivity of Pd-Ag/nano-MgF₂ catalysts in suppressing HFC-254eb formation[2].

Step-by-Step Methodology:

-

Catalyst Loading: Load 1.0 g of the Pd-Ag/nano-MgF₂ catalyst into a fixed-bed, continuous-flow tubular reactor.

-

In-Situ Activation: Purge the system with N₂ (50 mL/min) for 30 minutes. Switch to an H₂ stream and heat to 270 °C to reduce the Pd species, establishing the critical isolated Pd-F active sites.

-

Reactant Co-Feeding: Introduce HCFC-244bb and H₂ at a strict molar ratio of 1:1. Maintain a contact time of 8 seconds at atmospheric pressure. Causality: A 1:1 ratio provides sufficient hydrogen to assist chlorine removal without oversaturating the surface, which would otherwise trigger HFC-254eb formation.

-

Self-Validating Output Monitoring: Route the reactor effluent directly into an online Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) and a capillary column optimized for fluorocarbons.

-

Data Synthesis: Calculate conversion rates based on the depletion of HCFC-244bb and quantify the selectivity ratio between HFO-1234yf and HFC-254eb. A successful run will demonstrate >80% selectivity for HFO-1234yf and <15% for HFC-254eb[2].

Experimental Protocol: Azeotropic Distillation & Separation

Because HFC-254eb forms an azeotrope with Hydrogen Fluoride (HF), standard distillation cannot separate it easily from the reaction mixture containing HFC-245eb (1,1,1,2,3-pentafluoropropane)[8].

Objective: Separate the HFC-254eb/HF azeotrope from purified HFC-245eb[8][9].

Step-by-Step Methodology:

-

Feed Preparation: Collect the reactor effluent containing HF, HFC-245eb, and HFC-254eb.

-

Column Initialization: Utilize a precision distillation column equipped with 40 theoretical plates. Pressurize the system to 6 bar (absolute)[9]. Causality: Operating at 6 bar alters the vapor-liquid equilibrium (VLE) sufficiently to exploit the relative volatility differences between the azeotrope and the heavier pentafluoropropane.

-

Thermal Gradient Establishment: Set the column bottom temperature to approximately 80 °C and the top condenser temperature to 50 °C[9].

-

Azeotropic Distillation: Introduce the feed. The near-azeotropic mixture of HFC-254eb and HF will partition into the overhead distillate due to its lower boiling point under these pressurized conditions[8].

-

Bottoms Recovery: Extract the purified HFC-245eb from the column bottoms. Validate purity (>98% by weight) via GC-MS[9].

Azeotropic distillation workflow for separating HFC-254eb and HF from HFC-245eb.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 12583891, this compound". PubChem Database.[Link]

-

LookChem. "Cas 421-48-7, this compound". LookChem Chemical Database.[Link]

-

Nature Communications. "Hydrogen-assisted dehydrochlorination of 1,1,1,2-tetrafluoro-2-chloropropane to 2,3,3,3-tetrafluoropropene over Pd-Ag/nano-MgF2". PubMed Central (NIH).[Link]

- U.S. Patent and Trademark Office. "Patent US20110021849A1 - Process for the Preparation of Fluorinated Compounds".

- U.S. Patent and Trademark Office. "Patent US20110101264A1 - Hydrogen fluoride-HFC-254eb azeotrope and its uses".

Sources

- 1. lookchem.com [lookchem.com]

- 2. Hydrogen-assisted dehydrochlorination of 1,1,1,2-tetrafluoro-2-chloropropane to 2,3,3,3-tetrafluoropropene over Pd-Ag/nano-MgF2 with optimized Pd isolated sites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 421-48-7: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound (FC-254eb) | C3H4F4 | CID 12583891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. csl.noaa.gov [csl.noaa.gov]

- 6. synquestlabs.com [synquestlabs.com]

- 7. US8496892B2 - Hydrogenation process for fluorocarbons - Google Patents [patents.google.com]

- 8. US20110101264A1 - Hydrogen fluoride-hfc-254eb azeotrope and its uses - Google Patents [patents.google.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Phase Behavior and Solubility Dynamics of 1,1,1,2-Tetrafluoropropane (HFC-254eb): A Comprehensive Technical Guide

Executive Summary

As the chemical and pharmaceutical industries transition toward ultra-low Global Warming Potential (GWP) compounds, 1,1,1,2-tetrafluoropropane (HFC-254eb) has emerged as a critical intermediate and specialized solvent. Primarily utilized in the synthetic pathways for next-generation hydrofluoroolefins (HFOs) like 2,3,3,3-tetrafluoropropene (HFO-1234yf), the phase behavior and solvent interactions of HFC-254eb dictate reaction efficiency, separation thermodynamics, and system compatibility[1][2].

For researchers and drug development professionals, understanding the solubility profile of fluorinated solvents is increasingly vital for their use as inert carrier fluids, aerosol propellants, and non-flammable extraction media. This guide moves beyond basic empirical data, providing a mechanistic understanding of HFC-254eb solvation across aqueous, organic, and polymeric matrices.

Thermodynamic Principles of HFC-254eb Solvation

Solubility is fundamentally governed by intermolecular forces. HFC-254eb (

-

Polymeric and Lubricant Affinity: In thermal management and compressor systems, the solubility of fluorocarbons in polyol ester (POE) lubricants is critical for oil return. The Sanchez–Lacombe Equation of State (SL-EoS) is frequently employed to model the gas uptake and concentration-dependent diffusion of such fluorinated gases in complex polymeric and oil matrices[3].

-

Vapor-Liquid Equilibrium (VLE) Modeling: For binary solvent systems (e.g., HFC-254eb in methyl formate or perfluorinated solvents), the Non-Random Two-Liquid (NRTL) equation provides highly accurate predictive models for vapor pressure versus composition, correcting for the non-ideal behavior of the liquid phase[4].

Experimental Methodologies: Self-Validating Systems

To ensure absolute scientific integrity, solubility data must be derived from self-validating experimental frameworks. Below are the definitive protocols for evaluating HFC-254eb solubility.

Protocol 1: Isothermal Vapor-Liquid Equilibrium (VLE) Determination

Objective: Quantify the solubility of HFC-254eb in volatile organic solvents using a static-analytic PTx cell. Causality & Validation: The presence of dissolved non-condensable gases (e.g., ambient air) in the solvent or solute will artificially inflate the total system pressure, leading to erroneous solubility calculations. A rigorous freeze-pump-thaw degassing cycle acts as a self-validating step; stable vapor pressure readings matching known pure-component data confirm sample purity before mixture analysis[5].

Step-by-Step Workflow:

-

System Preparation: Evacuate the PTx equilibrium cell and associated transfer lines to a pressure of

MPa to ensure a leak-tight, inert environment. -

Degassing: Subject the pure HFC-254eb sample to a minimum of eight consecutive freeze-pump-thaw cycles using liquid nitrogen. Evacuate the vapor space during the frozen phase to remove dissolved air[5].

-

Solvent Introduction: Gravimetrically inject a precisely known mass of the degassed solvent (e.g., POE oil or perfluorinated solvent) into the PTx cell.

-

Equilibration: Introduce HFC-254eb into the cell in stepwise mass increments. Maintain the cell at a strictly controlled isothermal condition (e.g., 298.15 K) using a circulating thermostatic bath. Agitate via magnetic stirring until the pressure derivative with respect to time is zero (

). -

Data Acquisition & Modeling: Record the equilibrium pressure. Utilize the NRTL equation to regress the binary interaction parameters from the experimental PTx data[4].

Isothermal Vapor-Liquid Equilibrium (VLE) measurement workflow for HFC-254eb solubility.

Protocol 2: Biphasic Solubility & Phase Transfer Catalysis in Dehydrofluorination

Objective: Optimize the solubility and mass transfer of HFC-254eb in aqueous alkaline solutions for the synthesis of HFO-1234yf. Causality & Validation: HFC-254eb is highly lipophilic and virtually insoluble in water. Attempting dehydrofluorination in pure aqueous KOH results in near-zero conversion due to mass transfer limitations. The introduction of a Phase Transfer Catalyst (PTC)—such as crown ethers or onium salts—bridges this solubility gap by shuttling hydroxide ions into the organic phase[6]. The continuous generation of HFO-1234yf serves as a self-validating indicator of successful interfacial solvation and reaction[2][7].

Step-by-Step Workflow:

-

Aqueous Phase Preparation: Prepare a 20-50 wt% aqueous alkaline solution (e.g., KOH or NaOH).

-

Catalyst Loading: Add a phase transfer catalyst (e.g., tetrabutylammonium bromide) at 0.05 to 5 mole percent based on the total base present[2][7].

-

Organic Phase Introduction: Introduce HFC-254eb into the reactor. The system will immediately form a biphasic mixture due to the low aqueous solubility of the fluorocarbon.

-

Interfacial Mixing: Apply high-shear agitation to maximize the interfacial surface area between the aqueous solvent and the organic HFC-254eb phase.

-

Product Recovery: Continuously distill off the lower-boiling HFO-1234yf product, shifting the equilibrium and validating the continuous mass transfer facilitated by the PTC[2].

Biphasic solvent pathway for the PTC-mediated dehydrofluorination of HFC-254eb.

Quantitative Data Presentation

The following table synthesizes the solubility and miscibility profiles of HFC-254eb and structurally analogous fluorocarbons across various industrial solvents, critical for formulation and process engineering[8][9].

| Solvent Matrix | Solubility / Miscibility Profile | Mechanistic Driver | Industrial Application |

| Polyol Ester (POE) Oil | Highly Miscible (>10 wt%) | Strong lipophilic interactions with ester linkages. | Compressor lubrication and oil return[8]. |

| Mineral Oil | Partially Miscible | Lack of polar functional groups limits full dissolution. | Legacy refrigeration retrofitting. |

| Water (Neutral pH) | Sparingly Soluble (<0.1 wt%) | High hydrophobicity of the | Environmental fate and aqueous washing. |

| Aqueous KOH (with PTC) | Reactive / Interfacial Solubility | PTC shuttles ions, creating an active micro-emulsion. | Synthesis of HFO-1234yf[2][7]. |

| Perfluorinated Solvents | Completely Miscible | "Like-dissolves-like" fluorophilic interactions. | Inert reaction media and carrier fluids[10]. |

Conclusion

The solubility dynamics of this compound (HFC-254eb) are not merely physical constants but tunable parameters that drive the efficiency of modern fluorochemical synthesis. By leveraging advanced thermodynamic models (NRTL, SL-EoS) and employing self-validating experimental protocols like rigorous freeze-pump-thaw degassing and phase-transfer catalysis, researchers can precisely engineer the solvation environment. This rigorous approach ensures high-yield conversions to next-generation HFOs and guarantees the reliability of closed-loop thermal management and extraction systems.

References

1.[8] Title: New Chemical Alternative for Ozone-depleting Substances: HFC-236ea. Source: epa.gov. URL: 2.[7] Title: WO2009137656A1 - Compositions comprising 1,1,1,2,3-pentafluoropropane or 2,3,3,3- tetrafluoropropene. Source: google.com. URL: 3.[1] Title: COMPOSITIONS CONTAINING 2-chloro-1,1,1,2-tetrafluoropropane (HCFC-244bb). Source: patsnap.com. URL: 4.[6] Title: (12) United States Patent. Source: googleapis.com. URL: 5.[3] Title: Fluorocarbon Refrigerants and their Syntheses: Past to Present. Source: researchgate.net. URL: 6.[4] Title: US20200230454A1 - Compositions and uses of z-1-chloro-2,3,3,3-tetrafluoroprop-1-ene. Source: google.com. URL: 7.[10] Title: US20130035526A1 - Process for the manufacture of tetrafluoroolefins. Source: google.com. URL: 8.[9] Title: Physical Properties of HCFO-1233zd(E). Source: acs.org. URL: 9.[2] Title: WO2009137656A1 - Compositions comprising 1,1,1,2,3-pentafluoropropane or 2,3,3,3- tetrafluoropropene. Source: google.com. URL: 10.[5] Title: Thermodynamic Properties of 2,3,3,3-Tetrafluoroprop-1-ene (R1234yf): Vapor Pressure and p–ρ–T Measurements and an Equation of State. Source: acs.org. URL: _

Sources

- 1. COMPOSITIONS CONTAINING 2-chloro-1,1,1,2-tetrafluoropropane (HCFC-244bb) - Eureka | Patsnap [eureka.patsnap.com]

- 2. WO2009137656A1 - Compositions comprising 1,1,1,2,3-pentafluoropropane or 2,3,3,3- tetrafluoropropene - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. US20200230454A1 - Compositions and uses of z-1-chloro-2,3,3,3-tetrafluoroprop-1-ene - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. WO2009137656A1 - Compositions comprising 1,1,1,2,3-pentafluoropropane or 2,3,3,3- tetrafluoropropene - Google Patents [patents.google.com]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. US20130035526A1 - Process for the manufacture of tetrafluoroolefins - Google Patents [patents.google.com]

Thermodynamic Profiling of 1,1,1,2-Tetrafluoropropane (HFC-254eb): Implications for Next-Generation MDI Propellants and Refrigerant Blends

Executive Summary

The pharmaceutical and chemical industries are undergoing a massive paradigm shift, phasing out high-Global Warming Potential (GWP) hydrofluorocarbons (HFCs) like HFC-134a in favor of low-GWP alternatives[1]. For drug development professionals—particularly those engineering Metered-Dose Inhalers (MDIs)—understanding the precise thermodynamic properties of emerging fluorocarbons is non-negotiable.

1,1,1,2-Tetrafluoropropane, commonly designated as HFC-254eb (CAS: 421-48-7), is a critical aliphatic hydrofluorocarbon[2]. While often utilized as a chemical intermediate in the synthesis of ultra-low GWP refrigerants like HFO-1234yf[3], its unique vapor pressure and enthalpy characteristics make it a compelling subject of study for aerosolized drug delivery and advanced propellant blends. This whitepaper details the core thermodynamic data of HFC-254eb and outlines the self-validating methodologies required to characterize it for high-stakes applications.

Core Thermodynamic Data

To engineer a stable MDI formulation, the propellant must maintain a consistent vapor pressure to ensure uniform drug atomization across the product's lifespan. The fundamental thermodynamic properties of HFC-254eb dictate its phase behavior and energy dynamics under pressure.

Table 1: Key Physicochemical and Thermodynamic Properties of HFC-254eb

| Property | Value | Method / Source Context |

| CAS Registry Number | 421-48-7 | Standard Identification[2] |

| Molecular Formula | C3H4F4 | Elemental Composition[2] |

| Molecular Weight | 116.06 g/mol | Calculated[2] |

| Boiling Point | ~ -1.0 °C to 4.4 °C | Experimental Estimate[4][5] |

| Standard Enthalpy of Formation (ΔHf°298) | -221.57 kcal/mol | G2MP2 Ab Initio Calculation[6] |

| Vapor Pressure (25 °C) | ~ 2540 mmHg (approx. 3.3 atm) | Estimated[4] |

Causality Insight: The highly negative standard enthalpy of formation (-221.57 kcal/mol) indicates strong C-F bond stability[6]. For MDI applications, this stability is crucial; the propellant must remain chemically inert when co-formulated with active pharmaceutical ingredients (APIs) and co-solvents like ethanol to prevent premature drug degradation.

Self-Validating Methodologies for Thermodynamic Profiling

Relying solely on empirical data for volatile fluorocarbons can introduce errors due to trace impurities (e.g., hydrogen fluoride) which readily form azeotropes[7]. To ensure absolute scientific integrity, a dual-pronged approach utilizing both computational modeling and empirical Vapor-Liquid Equilibrium (VLE) measurements is required. This creates a self-validating system : computational models predict ideal thermodynamic behavior, while empirical data accounts for real-world molecular interactions. If the empirical data deviates from the model, it triggers an immediate purity audit of the sample.

Protocol 1: Ab Initio Computational Thermodynamics

Purpose: To establish a theoretical baseline for enthalpy, entropy, and heat capacity without the interference of physical impurities.

-

Geometry Optimization: Utilize the MP2(full)/6-31G(d) level of theory to determine the lowest-energy molecular conformation of HFC-254eb[6].

-

Frequency Calculations: Perform harmonic oscillator approximations to calculate Zero-Point Energy (ZPE) corrections[6]. Why? Because molecules possess vibrational energy even at 0 K, which must be factored into room-temperature thermodynamic states to prevent baseline calculation errors.

-

Isodesmic Reaction Modeling: Calculate the Standard Enthalpy of Formation (ΔHf°298) using the G2MP2 composite method[6]. Why? Isodesmic reactions conserve the number and type of chemical bonds between reactants and products. This effectively cancels out systematic errors in electron correlation energies, yielding highly accurate enthalpies[6].

Protocol 2: Isothermal Vapor-Liquid Equilibrium (VLE) Measurement

Purpose: To map the real-world pressure-volume-temperature (PVT) behavior of HFC-254eb, critical for designing the pressurized canisters of MDIs.

-

Sample Purification (Freeze-Pump-Thaw): Submerge the HFC-254eb sample cylinder in liquid nitrogen to freeze the fluorocarbon. Evacuate the headspace using a high-vacuum pump to remove non-condensable gases (e.g., O2, N2). Thaw the sample. Repeat three times. Why? Non-condensable gases artificially inflate vapor pressure readings, leading to catastrophic miscalculations in MDI valve dosing.

-

Equilibrium Cell Loading: Introduce the degassed HFC-254eb into a static-analysis VLE cell housed in a precision thermostatic bath (±0.01 K stability)[8].

-

Thermal Equilibration: Allow the system to rest for 4 hours at the target temperature (e.g., 298.15 K) until pressure readings stabilize (±0.1 kPa).

-

Phase Sampling & Analysis: Extract micro-samples from both the liquid and vapor phases using a rapid-fire pneumatic valve. Analyze via Gas Chromatography (GC) to confirm phase composition and detect any azeotropic deviations[7][8].

-

Internal Validation (Area Test): Perform a thermodynamic consistency area test on the collected VLE data. Why? This mathematically verifies that the empirical fugacity coefficients align with the Gibbs-Duhem equation, ensuring the system is self-validating and free of systematic sensor drift[8].

Workflow Visualization

The following diagram illustrates the parallel execution of computational and empirical protocols, converging to validate the thermodynamic dataset for pharmaceutical use.

Self-validating workflow combining ab initio modeling with empirical VLE measurements.

Implications for Drug Development and Separation Science

The thermodynamic behavior of HFC-254eb directly impacts its utility in industrial and pharmaceutical applications.

Azeotropic Behavior and Purity: During the synthesis of fluorocarbons, hydrogen fluoride (HF) is frequently present.7[7]. In drug development, propellants must meet stringent purity standards (>99.9%) to prevent API degradation or patient toxicity. Understanding the dew point and bubble point vapor pressures of the HF/HFC-254eb azeotrope is fundamental to designing extractive distillation columns that yield medical-grade propellant[7].

Aerosol Dynamics: With a 5[5], HFC-254eb exhibits a vapor pressure profile that provides robust kinetic energy for atomization upon exiting an MDI actuator. However, because its vapor pressure is slightly different from legacy propellants like HFC-134a, formulation scientists must recalculate the metering valve chamber volumes and actuator orifice diameters to maintain the desired Fine Particle Fraction (FPF) for deep lung deposition.

References

-

Cas 421-48-7,this compound - LookChem. LookChem.[Link]

-

List of gases - Wikipedia. Wikipedia.[Link]

- Hydrogen fluoride-hfc-254eb azeotrope and its uses (US20110101264A1).

-

Isothermal Vapor–Liquid Equilibrium for the Binary System of 2,3,3,3-Tetrafluoropropene and 2-Chloro-1,1,1,2-tetrafluoropropane. ResearchGate.[Link]

-

Thermodynamic Properties (ΔHf(298), S(298), and Cp(T) (300 ≤ T ≤ 1500)) of Fluorinated Propanes. ACS Publications.[Link]

-

Persistent degradation products of halogenated refrigerants and blowing agents in the environment. Umweltbundesamt.[Link]

-